[2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate
Overview
Description
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoyloxy group and a benzamidobenzoate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxybenzoic acid with benzoyl chloride to form 4-benzoyloxybenzoic acid. This intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or benzamidobenzoate moieties, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its benzoyloxy and benzamidobenzoate groups can mimic natural substrates, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities, making it a valuable compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the benzamidobenzoate moiety can engage in π-π stacking and electrostatic interactions. These interactions facilitate the binding of the compound to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Hydroxyphenyl)-2-oxoethyl] 2-benzamidobenzoate: Similar structure but with a hydroxy group instead of a benzoyloxy group.
[2-(4-Methoxyphenyl)-2-oxoethyl] 2-benzamidobenzoate: Similar structure but with a methoxy group instead of a benzoyloxy group.
[2-(4-Chlorophenyl)-2-oxoethyl] 2-benzamidobenzoate: Similar structure but with a chloro group instead of a benzoyloxy group.
Uniqueness
The uniqueness of [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate lies in its benzoyloxy group, which enhances its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[2-(4-benzoyloxyphenyl)-2-oxoethyl] 2-benzamidobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NO6/c31-26(20-15-17-23(18-16-20)36-28(33)22-11-5-2-6-12-22)19-35-29(34)24-13-7-8-14-25(24)30-27(32)21-9-3-1-4-10-21/h1-18H,19H2,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZFQZQRAIDWJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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